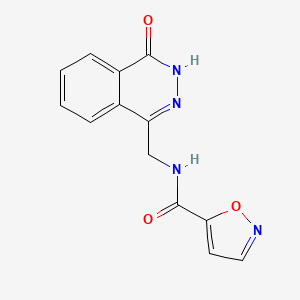
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry reactions. Unfortunately, the specific synthesis pathway for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” is not available in the literature .
Chemical Reactions Analysis
The chemical reactions involving “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, these specific properties for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not available in the literature .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide is involved in various synthetic pathways and structural analyses. For instance, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting methodologies that involve intramolecular copper-catalyzed cyclization, potentially applicable to the synthesis of compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Kumar et al., 2012).
Drug Development and Pharmacokinetics
In drug development, this compound is relevant to the study of pharmacokinetics and pharmacodynamics. Wong et al. (2013) utilized modeling and simulation techniques in the preclinical stages of drug development, focusing on compounds structurally similar to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Wong et al., 2013).
Antimicrobial and Antitumor Activities
Compounds related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide have been investigated for their potential antimicrobial and antitumor activities. Patel et al. (2015) synthesized heterocyclic compounds with potential antibacterial and antifungal properties (Patel & Patel, 2015). Additionally, Riyadh (2011) explored enaminones for synthesizing pyrazoles with antitumor and antimicrobial activities, which could inform research on similar compounds (Riyadh, 2011).
Potential in Antipsychotic and Anticancer Agents
Research into heterocyclic carboxamides, structurally related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide, has shown promise in developing antipsychotic and anticancer agents. Norman et al. (1996) evaluated heterocyclic analogues for their potential as antipsychotic agents (Norman et al., 1996).
Role in Tuberculosis Treatment
In the context of tuberculosis treatment, Amaroju et al. (2017) conducted a study on pyrazolo[4,3-c]pyridine carboxamides, examining their inhibitory activity against Mycobacterium tuberculosis (Amaroju et al., 2017). This research contributes to understanding the role compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide could play in treating infectious diseases.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-8-11(7-13(18)19)16-14(20)12-9-21-15(17-12)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIHSPUKVLAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)
![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)
![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)

![tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2676762.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)
![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)